molecular formula C13H18FNO2 B8682963 Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate CAS No. 171050-01-4

Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate

Cat. No.: B8682963
CAS No.: 171050-01-4
M. Wt: 239.29 g/mol
InChI Key: DAQVUZYHQPEMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate is a useful research compound. Its molecular formula is C13H18FNO2 and its molecular weight is 239.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

171050-01-4

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

tert-butyl 4-fluoro-3-(methylaminomethyl)benzoate

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)9-5-6-11(14)10(7-9)8-15-4/h5-7,15H,8H2,1-4H3

InChI Key

DAQVUZYHQPEMQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)CNC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-fluoro-3-methylbenzoate (9.85 g, 46.9 mmole), N-bromosuccinimide (10 g, 56 mmole), benzoyl peroxide (0.6 g, 2.5 mmole), and CCl4 (100 mL) was heated to reflux with the aid of a 150 W tungsten flood lamp. After refluxing for 24 h, the reaction was cooled to RT and filtered, and the filter pad was washed with CCl4 (25 mL). The filtrate was concentrated to give the crude benzylic bromide (15.11 g, 59% pure by GC, containing 32% dibromide) as a yellow oil. To a solution of this crude bromide in THF (150 mL) was added with stirring at 0° C. a solution of methylamine (40 wt % in H2O, 20 mL, 232 mmole) in one portion. The reaction was allowed to warm to RT and stirred for 18 h, then was concentrated to half its volume. The residue was diluted with H2O (250 mL) and extracted with Et2O (2×150 mL). The combined organic layers were washed sequentially with 1.0 N NaOH (150 mL) and brine (150 mL), dried (Na2SO4), and concentrated. The remaining residue was purified by flash chromatography on silica gel (10% MeOH in 1:1 EtOAc/CHCl3) to give the title compound (4.85 g, 43%) as a yellow oil: MS (ES) m/e 240.0 (M+H)+.
Quantity
9.85 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
43%

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